Cas no 851615-07-1 ((S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol)

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol structure
851615-07-1 structure
Produktname:(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
CAS-Nr.:851615-07-1
MF:C40H26O2
MW:538.633250713348
MDL:MFCD31560045
CID:3030612

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1'R)- [1,3':1',1'':3'',1'''-QUATERNAPHTHALENE]-2',2''-DIOL
    • (R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
    • (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
    • 1,1'-Bi[3-(1-naphthyl)-2-naphthol]
    • J3.654.794D
    • (aS)-3,3'-Bis(1-naphthyl)-1,1'-binaphthalene-2,2'-diol
    • [1,2':4',1'':3'',1'''-Quaternaphthalene]-2'',3'-diol
    • (1′R)-[1,3′:1′,1′′:3′′,1′′′-Quaternaphthalene]-2′,2′′-diol (ACI)
    • MDL: MFCD31560045
    • Inchi: 1S/C40H26O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-24,41-42H
    • InChI-Schlüssel: FRYNHLQJUJCRFB-UHFFFAOYSA-N
    • Lächelt: OC1C(C2=CC=CC3C=CC=CC2=3)=CC2C=CC=CC=2C=1C1=C(C(C2=CC=CC3C=CC=CC2=3)=CC2C=CC=CC1=2)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 828
  • XLogP3: 11.1
  • Topologische Polaroberfläche: 40.5

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A750917-250mg
(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
851615-07-1 98%
250mg
$57.0 2025-02-20
Cooke Chemical
A1197950-1g
(R)-[1,3'':1'',1'''':3'''',1''''''-Quaternaphthalene]-2'',2''''-diol , 98%
851615-07-1 99%ee
1g
RMB 424.80 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R854039-100mg
(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
851615-07-1 ≥98%,99%e.e.
100mg
¥1,514.00 2022-08-31
Ambeed
A750917-100mg
(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
851615-07-1 98%
100mg
$30.0 2025-02-20
1PlusChem
1P00G8M2-100mg
(1'R)- [1,3'
851615-07-1 98%
100mg
$24.00 2024-04-21
abcr
AB504459-100mg
(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, 98% (99% ee); .
851615-07-1 98%
100mg
€200.00 2025-02-18
Aaron
AR00G8UE-250mg
(1'R)- [1,3'
851615-07-1 97%
250mg
$24.00 2025-02-11
A2B Chem LLC
AH56858-250mg
(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
851615-07-1 98%
250mg
$42.00 2024-04-19
Cooke Chemical
A1197950-100mg
(R)-[1,3'':1'',1'''':3'''',1''''''-Quaternaphthalene]-2'',2''''-diol , 98%
851615-07-1 99%ee
100mg
RMB 799.20 2025-02-21
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0050-100mg
(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol
851615-07-1 98%,99%e.e.
100mg
¥815.0 2024-07-19

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C
Referenz
Axially Chiral N,N-Ligand-Promoted Pd-Catalyzed Enantioselective Allylic Amination and Alkylation
Liu, Miaomiao; Zhang, Xiaotao; Bao, Rongrong; Xiao, Fangtao; Cen, Shouyi; et al, Organic Letters, 2023, 25(32), 5946-5950

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referenz
Synthesis and Structural Aspects of N-Triflylphosphoramides and Their Calcium Salts-Highly Acidic and Effective Bronsted Acids
Rueping, Magnus; Nachtsheim, Boris J.; Koenigs, Rene M.; Ieawsuwan, Winai, Chemistry - A European Journal, 2010, 16(44), 13116-13126

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C
Referenz
Novel Axially Chiral Ligand-Enabled Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols for the Synthesis of 6,6'-Disubstituted BINOLs
Wang, Pengyang; Cen, Shouyi; Gao, Jun; Shen, Ahui; Zhang, Zhipeng, Organic Letters, 2022, 24(12), 2321-2326

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Chlorobis(1-methylethyl)silane Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Bis(pinacolato)diborane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Pinacolborane ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: Tetrahydrofuran ;  4 - 5 h, 80 °C; 80 °C → rt
1.3 Reagents: Hexanal ;  1 h, 60 - 75 °C; 75 °C → rt
1.4 Reagents: Potassium carbonate Catalysts: Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ,  Water ;  15 h, 70 - 75 °C
Referenz
Rapid Synthesis of 3,3' Bis-Arylated BINOL Derivatives Using a C-H Borylation in Situ Suzuki-Miyaura Coupling Sequence
Ahmed, Ijaz; Clark, Daniel A., Organic Letters, 2014, 16(16), 4332-4335

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol Raw materials

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol Preparation Products

Empfohlene Lieferanten
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司